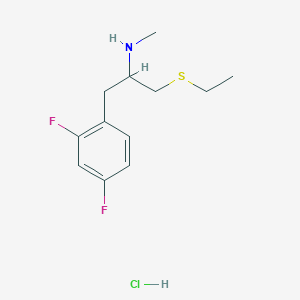

1-(2,4-Difluorophenyl)-3-ethylsulfanyl-N-methylpropan-2-amine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2,4-Difluorophenyl)-3-ethylsulfanyl-N-methylpropan-2-amine;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a difluorophenyl group, an ethylsulfanyl group, and a methylpropan-2-amine moiety, making it a versatile molecule for research and industrial purposes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Difluorophenyl)-3-ethylsulfanyl-N-methylpropan-2-amine;hydrochloride typically involves multiple steps, starting with the preparation of the difluorophenyl intermediate. One common method involves the reaction of 2,4-difluorobenzene with an appropriate alkylating agent to introduce the ethylsulfanyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, controlled temperatures, and specific catalysts to facilitate the reactions. The final product is often purified using techniques such as recrystallization or chromatography to ensure high purity and consistency .

Análisis De Reacciones Químicas

Types of Reactions

1-(2,4-Difluorophenyl)-3-ethylsulfanyl-N-methylpropan-2-amine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced under specific conditions to modify the amine group.

Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents are employed for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Modified amine derivatives.

Substitution: Halogenated or nitrated derivatives of the original compound.

Aplicaciones Científicas De Investigación

Antidepressant Potential

Research indicates that compounds with similar structures to 1-(2,4-Difluorophenyl)-3-ethylsulfanyl-N-methylpropan-2-amine; hydrochloride may exhibit antidepressant effects. A study highlighted the role of fluorinated compounds in enhancing the pharmacokinetic properties of drugs, suggesting that fluorination can improve metabolic stability and bioavailability . This compound's structural features may enable it to interact effectively with neurotransmitter systems implicated in mood regulation.

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent has been explored through its interactions with cytokines such as IL-1β and TNF-α. Research into similar compounds indicates that modifications can lead to significant reductions in inflammatory responses, making it a candidate for treating inflammatory diseases .

Antiviral Activity

There is ongoing investigation into the antiviral properties of fluorinated amines. The presence of the difluorophenyl group may enhance the compound's ability to interfere with viral replication processes. Patents have been filed for various derivatives of this compound aimed at targeting viral infections, particularly HIV .

Case Study 1: Fluorinated Compounds in Drug Design

A comprehensive study on fluoroanisoles demonstrated how fluorination affects drug design by altering physicochemical properties such as lipophilicity and permeability . The findings suggest that compounds like 1-(2,4-Difluorophenyl)-3-ethylsulfanyl-N-methylpropan-2-amine; hydrochloride could benefit from similar enhancements in drug delivery and efficacy.

Case Study 2: Synthesis and Characterization

The synthesis of N-(2,4-difluorophenyl)-2-fluorobenzamide involved standard synthetic procedures yielding high purity . This case illustrates the effectiveness of synthetic methodologies applicable to the production of 1-(2,4-Difluorophenyl)-3-ethylsulfanyl-N-methylpropan-2-amine; hydrochloride, facilitating further research into its applications.

Mecanismo De Acción

The mechanism of action of 1-(2,4-Difluorophenyl)-3-ethylsulfanyl-N-methylpropan-2-amine;hydrochloride involves its interaction with specific molecular targets. The difluorophenyl group can interact with aromatic residues in proteins, while the ethylsulfanyl group may form covalent bonds with thiol groups in enzymes. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

- 1-(3,4-Difluorophenyl)-3-ethylsulfanyl-N-methylpropan-2-amine;hydrochloride

- 1-(2,6-Difluorophenyl)-3-ethylsulfanyl-N-methylpropan-2-amine;hydrochloride

- 1-(2,4-Difluorophenyl)-3-ethylsulfanyl-N-methylpropan-2-amine;hydrobromide

Uniqueness

1-(2,4-Difluorophenyl)-3-ethylsulfanyl-N-methylpropan-2-amine;hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with biological targets.

Actividad Biológica

1-(2,4-Difluorophenyl)-3-ethylsulfanyl-N-methylpropan-2-amine;hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and the results from various studies that investigate its effects on different biological systems.

The synthesis of this compound typically involves several steps starting with the preparation of the difluorophenyl intermediate. A common synthetic route includes the reaction of 2,4-difluorobenzene with an alkylating agent to introduce the ethylsulfanyl group. The final product is purified through recrystallization or chromatography to ensure high purity and yield .

Chemical Structure

- IUPAC Name : this compound

- CAS Number : 2418707-89-6

- Molecular Formula : C12H17F2NS·HCl

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that it may act on neurotransmitter systems, potentially influencing dopaminergic and serotonergic pathways .

Antifungal Activity

Recent studies have evaluated the antifungal properties of related compounds, suggesting that structural modifications can enhance efficacy against fungal pathogens. For instance, derivatives of similar compounds have shown significant antifungal activity against Candida albicans and Aspergillus fumigatus, indicating a potential for developing new antifungal agents based on this scaffold .

Study 1: Antifungal Efficacy

A study investigated the antifungal activity of various substituted analogs similar to this compound. The results demonstrated that certain modifications led to enhanced antifungal properties, with some compounds exhibiting EC50 values as low as 1.22 μg/mL against multiple fungal strains .

Study 2: Neuropharmacological Effects

Another research effort focused on the neuropharmacological effects of related compounds. It was found that these compounds could modulate neurotransmitter levels in vitro, suggesting a role in treating neuropsychiatric disorders. Specifically, alterations in serotonin and dopamine levels were observed, which could have implications for conditions such as depression and anxiety .

Comparative Analysis of Biological Activities

| Compound | Activity | EC50/IC50 Values | Target Pathway |

|---|---|---|---|

| This compound | Antifungal | 1.22 - 39.94 μg/mL | Fungal cell membrane integrity |

| Related Analog A | Neurotransmitter modulation | IC50 = 3.63 μM | Serotonergic/Dopaminergic systems |

| Related Analog B | Antimicrobial | EC50 = Variable | Bacterial cell wall synthesis |

Propiedades

IUPAC Name |

1-(2,4-difluorophenyl)-3-ethylsulfanyl-N-methylpropan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17F2NS.ClH/c1-3-16-8-11(15-2)6-9-4-5-10(13)7-12(9)14;/h4-5,7,11,15H,3,6,8H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBNOUHUEBGGTOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCC(CC1=C(C=C(C=C1)F)F)NC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClF2NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.